![molecular formula C17H15N3S B2639806 3-Methyl-1-(2-methylprop-2-enylsulfanyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 868152-99-2](/img/structure/B2639806.png)
3-Methyl-1-(2-methylprop-2-enylsulfanyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluorescent Properties and Applications
3-Methyl-1-(2-methylprop-2-enylsulfanyl)pyrido[1,2-a]benzimidazole-4-carbonitrile and its derivatives have been explored for their fluorescent properties. Notably, the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives from this compound has been studied. These derivatives exhibit fluorescence, making them potential candidates for fluorescent whitening agents, especially for polyester fibers (Rangnekar & Rajadhyaksha, 1986). Similarly, pyrazolo[4',3':5,6]pyrido[1,2-a] benzimidazole derivatives synthesized from 1-chloro-2-formyl-3-methyl pyrido[1,2-a]benzimidazole-4-carbonitrile, a related compound, have shown promising results as fluorescent brighteners on polyester fibers, indicating a potential industrial application in textile manufacturing (Rajadhyaksha & Rangnekar, 2007).
Antimicrobial Activity
The derivatives of 3-Methyl-1-(2-methylprop-2-enylsulfanyl)pyrido[1,2-a]benzimidazole-4-carbonitrile have also been investigated for their antimicrobial properties. For instance, certain substituted 1-oxo-1H,5H-pyrido[1,2-a] benzimidazole-4-carbonitriles exhibited in vitro antimicrobial activity. The structure-activity relationship of these compounds was discussed, highlighting the potential of this compound in developing new antimicrobial agents (Badawey & Gohar, 1992).
Chemical Reactivity and Compound Synthesis
The compound has been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. The synthesis and reactions of some new benzimidazole derivatives involving this compound have been studied, leading to the creation of various heterocyclic compounds with potential applications in material science and medicinal chemistry (Fikry et al., 2015). Moreover, the study on the chemical reactivity of 1H-benzimidazol-2-ylacetonitrile towards some 3-substituted chromones led to the synthesis of a novel series of pyrido[1,2- a ]benzimidazoles, providing insights into the chemical properties and potential applications of these compounds in various fields (Ibrahim, 2013).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activity. Given the interest in nitrogen-containing heterocyclic compounds in the field of medicinal chemistry , this compound could be a subject of future studies.
properties
IUPAC Name |
3-methyl-1-(2-methylprop-2-enylsulfanyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-11(2)10-21-16-8-12(3)13(9-18)17-19-14-6-4-5-7-15(14)20(16)17/h4-8H,1,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKFKHCKHGOROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-methylprop-2-enylsulfanyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639723.png)




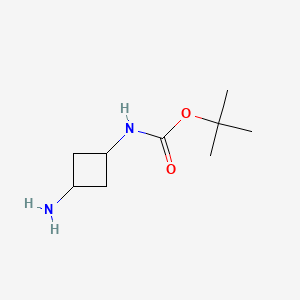
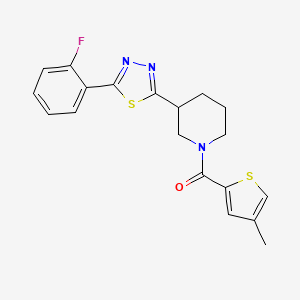
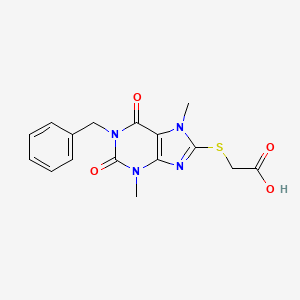
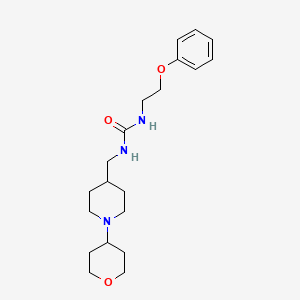
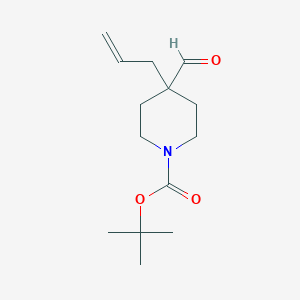
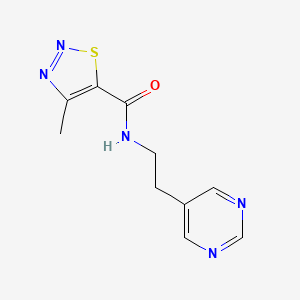
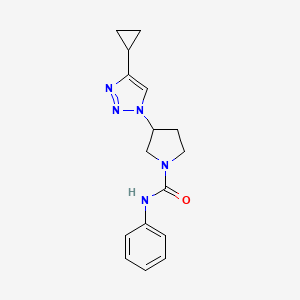
![[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride](/img/structure/B2639741.png)
![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2639743.png)